N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-7,12H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQKXGQBZPSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The most common synthetic route to N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride involves:
- Step 1: Formation of the benzothien-2-ylmethyl intermediate, typically via functionalization of benzothiophene at the 2-position.
- Step 2: Introduction of the ethanamine group through alkylation or reductive amination.
- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.
Typical solvents used include dichloromethane, ethanol, or tetrahydrofuran, depending on the reagents and reaction conditions. Catalysts or bases such as potassium carbonate may be employed to facilitate alkylation reactions.
Specific Preparation Example
One documented method involves the reaction of benzothiophene with an alkylating agent bearing an ethanamine moiety under inert atmosphere conditions. The reaction proceeds in solvents like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures. Subsequent purification by recrystallization or chromatography yields the free amine, which is then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
Industrial Production Methods
Industrial-scale synthesis optimizes the above steps to maximize yield and purity. Key features include:
- Use of large-scale reactors with controlled temperature and inert atmosphere.
- Employment of efficient purification methods such as recrystallization from ethanol or chromatographic techniques.
- Conversion to hydrochloride salt typically performed by bubbling dry hydrogen chloride gas into a solution of the free amine or by addition of concentrated hydrochloric acid.
Industrial processes emphasize safety, scalability, and cost-effectiveness while maintaining product quality.
Reaction Conditions and Reagent Analysis
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Benzothiophene functionalization | Alkylating agent (e.g., haloalkylamine), base (K2CO3) | Introduce ethanamine side chain | Solvent: dichloromethane, ethanol |
| Reductive amination (alternative) | Amine + aldehyde/ketone, reducing agent (NaBH4, LiAlH4) | Form benzothienylmethylamine | Inert atmosphere, THF solvent |
| Salt formation | HCl gas or concentrated HCl | Convert free amine to hydrochloride salt | Enhances solubility and stability |
Detailed Research Findings
Reductive Amination Route: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran under inert atmosphere at 0–20°C has been reported for similar benzothienyl amine syntheses, yielding high-purity amines that can be converted to hydrochloride salts with high yield (~93%).
Alkylation Route: Reaction of benzothiophene with alkyl halides bearing protected amine groups, followed by deprotection and salt formation, is a common approach. Potassium carbonate is often used as a base to facilitate nucleophilic substitution.
Purification: Recrystallization from ethanol or methanol/water mixtures is standard to achieve >95% purity. Chromatographic methods may be employed for further refinement.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Alkylation of benzothiophene | Benzothiophene, haloalkylamine, K2CO3 | Room temp, solvent (DCM/EtOH) | 80–90 | Recrystallization, chromatography | Scalable, straightforward |
| Reductive amination | Benzothiophene aldehyde, ethanamine, NaBH4 or LiAlH4 | 0–20°C, inert atmosphere, THF | ~93 | Recrystallization | High purity, requires careful handling of reducing agents |
| Salt formation | Free amine, HCl gas or concentrated HCl | Room temp, solvent (EtOH) | Quantitative | Recrystallization | Enhances stability and solubility |
Notes on Reaction Mechanisms and Optimization
- The alkylation step involves nucleophilic substitution at the benzylic position adjacent to the sulfur atom in benzothiophene, which can be activated by bases.
- Reductive amination offers a more direct route by forming an imine intermediate followed by reduction, often resulting in fewer side products.
- Choice of solvent and temperature critically affects reaction rate and selectivity.
- The hydrochloride salt form is preferred for handling and storage due to enhanced stability and solubility in polar solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of an ethanamine backbone substituted with a benzothiophene (1-benzothien-2-ylmethyl) group. The benzothiophene moiety is a bicyclic structure comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle), conferring unique electronic and steric properties compared to simpler aromatic systems .
Comparison with Structural Analogs
NBOMe Series (25X-NBOMe Compounds)
Examples :
Structural Differences :
| Feature | N-(1-Benzothien-2-ylmethyl)ethanamine HCl | 25X-NBOMe Compounds |
|---|---|---|
| Aromatic System | Benzothiophene (sulfur heterocycle) | Halogenated dimethoxyphenyl |
| Substituents | No methoxy groups | 2,5-Dimethoxy, 4-halogen |
| Amine Attachment | Directly to benzothiophene methyl | Via benzyl group to methoxyphenyl |
Pharmacological Implications :
- NBOMe compounds are potent 5-HT2A receptor agonists with high toxicity and hallucinogenic effects . The benzothiophene in the target compound may alter receptor binding: Increased Lipophilicity: Sulfur in benzothiophene enhances membrane permeability compared to oxygen-rich NBOMe analogs. Steric Effects: The fused bicyclic structure may reduce binding affinity compared to planar phenyl groups in NBOMes .
Toxicity Profile :
- NBOMe compounds are associated with severe adverse effects (seizures, hyperthermia) due to excessive serotonin receptor activation .
Thiophene- and Benzothiophene-Containing Analogs
Comparison :
| Parameter | N-(1-Benzothien-2-ylmethyl)ethanamine HCl | Thiophene Analog |
|---|---|---|
| Heterocycle | Benzothiophene (fused ring) | Thiophene (5-membered ring) |
| Substituent Position | 2-ylmethyl on benzothiophene | 2-yl on thiophene |
Functional Impact :
- Benzothiophene’s extended π-system may enhance receptor binding via stronger van der Waals interactions compared to monocyclic thiophene .
Chloroethylamine Derivatives
Examples :
Structural and Functional Contrasts :
| Compound | Primary Use | Key Structural Difference |
|---|---|---|
| N-(1-Benzothien-2-ylmethyl)ethanamine HCl | Potential CNS activity (inferred) | Benzothiophene substitution |
| Chloroethylamines (e.g., HN1 hydrochloride) | Alkylating agents (chemical warfare) | Chloroethyl groups for DNA crosslinking |
| Diphenhydramine HCl | Antihistamine | Diphenylmethoxy substitution |
Mechanistic Divergence :
Phenethylamine-Based Pharmaceuticals
Example :
Comparison :
- Betahistine : Targets histamine H₃ receptors; lacks aromatic heterocycles.
- Target Compound : Benzothiophene may confer selectivity for serotonin or dopamine receptors, though unconfirmed .
Biological Activity
N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to a range of biological effects. The specific pathways influenced by this compound depend on the context of its use, which may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
- Cytotoxic Effects : Research indicates that the compound may possess cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful. Below is a table summarizing the activities of selected related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Receptor binding and enzyme modulation |
| N-(1-benzothien-2-ylmethyl)ethanamine | Low | Moderate | Similar to above |
| N-(1-benzothien-2-ylmethyl)ethanamine sulfate | High | Low | Primarily antimicrobial |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against E. coli and Staphylococcus aureus. Results indicated that the compound exhibited a significant inhibitory effect on E. coli, while showing limited activity against Staphylococcus aureus. This suggests a selective antimicrobial profile that could be exploited in therapeutic applications.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The study revealed that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of specific apoptotic pathways, which warrants further exploration for therapeutic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzothien-2-ylmethyl)ethanamine hydrochloride?
- Methodology :
-
Step 1 : Condensation of 1-benzothiophen-2-ylmethanol with ethanamine under acidic conditions (e.g., HCl) to form the secondary amine intermediate.
-
Step 2 : Salt formation via treatment with hydrochloric acid in anhydrous ethanol.
-
Purification : Recrystallization from ethanol/ether or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
-
Key Reagents : Thionyl chloride (SOCl₂) for activating hydroxyl groups, triethylamine (TEA) as a base.
- Example Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, DCM, 0°C→RT | 65–75 | 90–95 |
| 2 | HCl (gas), EtOH | 85–90 | ≥98 |
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiophene protons at δ 7.2–7.8 ppm, ethylamine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 237.1).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content.
Q. What are the stability and storage recommendations?
- Stability : Hydrochloride salts are hygroscopic; store in airtight containers under inert gas (N₂/Ar).
- Conditions : -20°C (long-term), desiccated (short-term). Avoid light and humidity .
Advanced Research Questions
Q. How can structural analogs be designed to probe structure-activity relationships (SAR) for serotonergic targets?
- Methodology :
- Core Modifications : Vary substituents on the benzothiophene ring (e.g., electron-withdrawing groups at position 5) or the ethylamine chain (e.g., N-alkylation).
- Assays :
- In vitro : Radioligand binding (5-HT₂A/2C receptors, IC₅₀ determination).
- Functional Assays : Calcium flux or β-arrestin recruitment (e.g., using HEK-293 cells transfected with h5-HT₂A) .
- Example SAR Finding :
| Analog | R-Group | 5-HT₂A Kᵢ (nM) | Efficacy (% vs. 5-HT) |
|---|---|---|---|
| Parent | H | 12.3 | 85 |
| 5-F | F | 8.7 | 92 |
Q. What experimental challenges arise in optimizing synthetic yield, and how are they resolved?
- Challenges :
- Low Intermediate Solubility : Use polar aprotic solvents (DMF, DMSO) during condensation.
- Byproduct Formation : Employ scavengers (e.g., molecular sieves) for water-sensitive steps.
- Resolution :
- Process Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency .
Q. How can computational modeling guide the design of N-(1-benzothien-2-ylmethyl)ethanamine derivatives?
- Approaches :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to predict binding poses in 5-HT₂A (PDB: 6WGT).
- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (e.g., GROMACS).
Q. How should contradictory binding data from different assay formats be interpreted?
- Case Study : Discrepancies in Kᵢ values between radioligand displacement (low nM) and functional assays (high nM).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
